molecular formula C21H23N3OS B590171 Pericyazine-d4 CAS No. 1329836-72-7

Pericyazine-d4

Cat. No.: B590171
CAS No.: 1329836-72-7
M. Wt: 369.519
InChI Key: LUALIOATIOESLM-IDPVZSQYSA-N
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Description

Pericyazine-d4 is a deuterium-labeled stable isotope of Pericyazine, a phenothiazine-class antipsychotic agent, serving as a critical internal standard in quantitative bioanalytical method development and validation . Its primary research application is in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, where it enables highly accurate and reliable quantification of the native Pericyazine drug in complex biological matrices such as plasma and serum . By correcting for variability in sample preparation and ionization efficiency during mass spectrometric detection, this compound ensures the data quality and traceability required in pharmacokinetic studies, therapeutic drug monitoring, and other investigative research . The pharmacological research value of Pericyazine itself stems from its multi-receptor antagonist profile. Studies indicate it acts principally through central adrenergic blockade and dopamine D2 receptor antagonism in subcortical areas of the brain, which is associated with reducing aggression and impulsiveness in certain psychotic conditions . The use of this deuterated standard is essential for researchers developing robust assays to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of Pericyazine . This product is intended for analytical purposes exclusively and must not be used for diagnostic, therapeutic, or any other human applications.

Properties

CAS No.

1329836-72-7

Molecular Formula

C21H23N3OS

Molecular Weight

369.519

IUPAC Name

10-[3-(2,2,6,6-tetradeuterio-4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile

InChI

InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2

InChI Key

LUALIOATIOESLM-IDPVZSQYSA-N

SMILES

C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N

Synonyms

10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4;  2-Cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine-d4;  Aolept-d4;  Bayer 1409-d4;  FI 6145-d4;  Nelactil-d4;  Nemactil-d4;  Neulactil; -d4 Neuleptil-d4;  Periciazine-d4;  Perici

Origin of Product

United States

Synthetic Methodologies for Deuterated Chemical Compounds

Strategies for Site-Specific Deuteration

Site-specific deuteration involves the precise placement of deuterium (B1214612) atoms at designated positions within a molecule. This precision is crucial as the therapeutic benefits of deuteration are often linked to slowing the metabolic breakdown at specific sites. The two primary strategies to achieve this are building-block synthesis, where deuterated precursors are assembled into the final molecule, and late-stage functionalization, where deuterium is introduced into the fully formed parent molecule.

The synthesis of Pericyazine-d4, a deuterated analog of the phenothiazine (B1677639) antipsychotic Pericyazine medchemexpress.eupharmaffiliates.com, can be approached by incorporating deuterated building blocks. A plausible and controlled synthetic route involves the N-alkylation of the core phenothiazine structure with a deuterated side chain.

One common strategy for analogous phenothiazine antipsychotics involves synthesizing the piperidine (B6355638) ring system with deuterium atoms already in place iaea.org. For this compound, where the deuterium atoms are located on the piperidine ring, a key intermediate would be 4-hydroxypiperidine-d4. Commercially available precursors like 1-Benzyl-4-piperidinol-3,3,5,5-d4 demonstrate the feasibility of obtaining such deuterated building blocks cymitquimica.com.

The synthesis would proceed via the following conceptual steps:

Preparation of the Phenothiazine Side Chain: 2-Cyanophenothiazine is reacted with a suitable propyl linker containing a good leaving group, such as 1-bromo-3-chloropropane, to form 10-(3-chloropropyl)-10H-phenothiazine-2-carbonitrile.

Coupling with Deuterated Piperidinol: The resulting intermediate is then coupled with 4-hydroxypiperidine-d4 in the presence of a base to yield the final product, this compound. This method ensures that the deuterium atoms are located specifically on the piperidine ring, preventing non-specific deuteration elsewhere in the molecule.

This building-block approach is generally preferred for its high degree of control over the location and number of incorporated deuterium atoms d-nb.info.

An alternative to building-block synthesis is direct hydrogen-deuterium (H/D) exchange on the non-deuterated Pericyazine molecule. This late-stage functionalization can be an efficient way to introduce deuterium, though controlling the exact position (regioselectivity) can be a challenge iaea.org.

Several methods for H/D exchange are applicable to aromatic and heterocyclic systems like phenothiazine:

Acid-Catalyzed Exchange: Refluxing a phenothiazine derivative in a deuterated acid, such as deuterated acetic acid (CD₃COOD), often with a palladium on carbon (Pd/C) catalyst, can facilitate the exchange of hydrogen atoms on the aromatic rings for deuterium vulcanchem.com.

Metal-Catalyzed Exchange: Various transition metals, including iridium, nickel, and manganese, have been shown to catalyze H/D exchange reactions on complex molecules, often with high regioselectivity researchgate.netacs.org. These methods can be powerful for targeting specific C-H bonds.

Photocatalytic Exchange: Visible-light photoredox catalysis has emerged as a mild and efficient method for H/D exchange. These reactions can utilize heavy water (D₂O) as an inexpensive and readily available deuterium source, proceeding through dual pathways that can label multiple sites on a molecule simultaneously chemrxiv.orgresearchgate.net.

For Pericyazine, these exchange reactions could potentially introduce deuterium onto the phenothiazine aromatic rings, offering an alternative deuterated isotopologue to the piperidine-deuterated version.

Challenges and Advancements in Deuterated Compound Synthesis

The synthesis of deuterated compounds, while offering significant advantages, is not without its difficulties. A primary challenge is achieving high levels of both regioselectivity and isotopic enrichment. Poor control can lead to a mixture of isotopologues with deuterium in undesired positions or an insufficient degree of deuteration, which can complicate analysis and reduce the desired therapeutic effect. Furthermore, the cost and availability of deuterated starting materials and reagents can be a significant hurdle d-nb.info.

Despite these challenges, the field has seen considerable advancements:

Novel Catalytic Systems: The development of new, highly selective catalysts based on base metals like manganese and nickel offers more cost-effective and sustainable options for H/D exchange reactions researchgate.netacs.org.

Use of D₂O: Advanced methods, particularly those involving photocatalysis, increasingly use heavy water (D₂O) as the deuterium source. This is a significant improvement over expensive deuterated solvents or gas, making the process more economical and environmentally benign chemrxiv.org.

Selective Heterocycle Deuteration: Specific methods are being developed for the targeted deuteration of common pharmaceutical building blocks, such as the piperidine ring, which is critical for the synthesis of compounds like this compound d-nb.info.

Characterization Techniques for Synthetic Purity and Isotopic Enrichment of this compound

After synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and isotopic enrichment of this compound. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization rsc.org.

Interactive Table 1: Example Isotopic Distribution for this compound by HR-MS This table illustrates a hypothetical but typical output for a successful synthesis, showing the relative abundance of each isotopologue.

IsotopologueDescriptionRelative Abundance (%)
d0 (M)Non-deuterated Pericyazine0.5
d1 (M+1)Pericyazine with 1 Deuterium1.0
d2 (M+2)Pericyazine with 2 Deuterium1.5
d3 (M+3)Pericyazine with 3 Deuterium2.0
d4 (M+4)Target Compound: this compound95.0

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise location of the deuterium atoms and confirming the structural integrity of the molecule.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions on the piperidine ring would be absent or significantly diminished. This provides direct evidence of site-specific deuteration vulcanchem.commdpi.com.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, showing signals only at the positions where deuterium has been incorporated. It is a powerful tool for confirming the site of labeling iaea.org.

¹³C NMR (Carbon-13 NMR): Carbon atoms bonded to deuterium exhibit characteristic splitting patterns and shifts compared to those bonded to hydrogen, providing further confirmation of the deuteration sites .

Interactive Table 2: Summary of Characterization Techniques for this compound

TechniquePrimary PurposeInformation Obtained
LC-MS/MSPurity and Isotopic EnrichmentChemical purity, molecular weight confirmation, relative abundance of isotopologues (d0-d4).
¹H NMRStructural Integrity & Site of DeuterationConfirmation of overall molecular structure and disappearance of proton signals at deuterated sites.
²H NMRSite of DeuterationDirect observation of signals from deuterium atoms, confirming their specific location.
¹³C NMRStructural ConfirmationVerification of the carbon skeleton and observation of C-D coupling.

Together, these techniques provide a comprehensive analysis, ensuring that the synthesized this compound meets the required specifications for identity, purity, and isotopic labeling.

Advanced Analytical Applications of Pericyazine D4

Role as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard (IS) is a substance with properties similar to the analyte that is added in a known quantity to samples, calibrators, and controls. The IS is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. Pericyazine-d4 is an ideal internal standard for the quantification of Pericyazine due to its near-identical chemical and physical properties.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a compound in a sample. The method relies on altering the isotopic composition of the sample by adding a known amount of an isotopically enriched standard, such as this compound. nih.gov Because this compound is chemically identical to the non-labeled Pericyazine, it behaves identically during sample extraction, purification, and chromatographic separation.

However, it is distinguishable by a mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. The mass spectrometer measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. Since the amount of the internal standard added is precisely known, the concentration of the native analyte in the original sample can be calculated with high accuracy. This process effectively corrects for any sample loss that may occur during the analytical workflow. nih.gov

Biological samples like plasma or blood are complex mixtures containing numerous endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification. gla.ac.uknih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to mitigate matrix effects. nih.gov Because this compound has the same chemical structure and chromatographic retention time as Pericyazine, it experiences the exact same degree of ion suppression or enhancement. researchgate.net By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, or cancelled out. This ensures that the quantitative results remain accurate and reliable, even in "dirty" or complex samples. In a well-developed method, this can result in the observation of no significant matrix effect. nih.gov

Chromatographic Techniques for Separation and Detection

Chromatography is essential for separating the analyte of interest from the complex sample matrix before it enters the mass spectrometer. High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UPLC), are the predominant techniques used for the analysis of compounds like Pericyazine.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. For Pericyazine analysis, a reversed-phase C18 column is commonly employed to separate the analyte from other components based on its hydrophobicity. nih.govresearchgate.net

A typical method involves a gradient elution, where the composition of the mobile phase is changed over time to effectively elute the compounds. nih.govresearchgate.net The mobile phase often consists of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid buffer) and an organic solvent like acetonitrile. nih.govresearchgate.net Detection is performed using a mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov High selectivity is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard. nih.gov

Table 1: Example LC-MS/MS Parameters for Pericyazine Analysis. nih.govresearchgate.net
ParameterCondition
Chromatographic Column Ultimate™ AQ-C18
Mobile Phase A 5mM Ammonium Acetate with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.350 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Tandem Mass Spectrometer (API 4000)
MRM Transition (Pericyazine) m/z 366.5 → 142.4

Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) represents a significant advancement over conventional LC-MS. UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm) and operate at much higher pressures. ata-journal.org This results in several key advantages, including significantly faster analysis times, improved chromatographic resolution, and enhanced sensitivity. ata-journal.org

These capabilities are crucial for high-throughput screening in clinical or forensic settings and for detecting very low concentrations of an analyte. UPLC-MS/MS methods have been successfully developed for the simultaneous quantification of multiple antipsychotic drugs, including Pericyazine, in biological matrices. researchgate.net The high sensitivity of these methods allows for the determination of Pericyazine and its metabolites, such as 7-hydroxypericyazine and pericyazine sulphoxide, from a single sample, providing a more comprehensive pharmacokinetic profile. nih.govmedchemexpress.com

Table 2: Example Mass Spectrometry Transitions for Pericyazine Identification and Quantification. researchgate.net
Analyte/Transition TypePrecursor Ion (Q1 Mass, Da)Product Ion (Q3 Mass, Da)Retention Time (min)
Pericyazine (Quantifier)365.8114.28.2
Pericyazine (Qualifier 1)365.8142.18.2
Pericyazine (Qualifier 2)365.844.18.2

Method Development and Validation in Analytical Chemistry

The development of a robust analytical method is incomplete without rigorous validation to ensure its performance is reliable and suitable for its intended purpose. veeprho.com When using this compound as an internal standard, the entire analytical method is validated according to international guidelines. Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by the absence of interfering peaks at the retention time of the analyte and internal standard.

Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range. For instance, a validated method for Pericyazine showed good linearity over a concentration range of 0.021 to 9.90 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels, with acceptance criteria often set at ±15% (±20% at the LLOQ). researchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. A highly sensitive method for Pericyazine achieved an LLOQ of 0.021 ng/mL. nih.gov

Stability: This assesses the stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).

Table 3: Example Method Validation Findings for a Pericyazine Assay. nih.gov
Validation ParameterResult
Linear Dynamic Range 0.021 - 9.90 ng/mL
Lower Limit of Quantification (LLOQ) 0.021 ng/mL
Intra-day and Inter-day Precision Within acceptable limits
Accuracy Within acceptable limits
Matrix Effect No significant matrix effect observed

Establishing Linearity and Dynamic Range Utilizing this compound

The use of this compound is integral to establishing the linearity and dynamic range of an analytical method for the quantification of pericyazine. Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. In practice, a series of calibration standards are prepared at various concentrations spanning the expected therapeutic or toxicological range of pericyazine. A fixed, known concentration of this compound is added to each standard, as well as to blank samples and quality control samples.

During analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the instrument measures the peak area of both the analyte (pericyazine) and the internal standard (this compound). The response is calculated as the ratio of the analyte's peak area to the internal standard's peak area. Plotting these ratios against the corresponding concentrations of the calibration standards generates a calibration curve.

The dynamic range of the assay is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), which represent the lowest and highest concentrations that can be measured with acceptable precision and accuracy. For instance, a validated LC-MS/MS method for pericyazine might exhibit linearity over a concentration range of 0.021 to 9.90 ng/mL. nih.gov The use of this compound helps to ensure that the relationship remains linear across this range by correcting for any non-linearities that might arise from ion suppression or enhancement effects in the mass spectrometer. texilajournal.com

Table 1: Illustrative Linearity Data for Pericyazine Quantification using this compound

Nominal Concentration (ng/mL)Analyte AreaIS Area (this compound)Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
0.051,250500,0000.00250.04896.0
0.102,550510,0000.00500.101101.0
0.5012,800512,0000.02500.505101.0
1.0025,200504,0000.05000.99599.5
5.00126,000504,0000.25005.02100.4
10.00255,000510,0000.500010.10101.0

This table presents hypothetical data for illustrative purposes.

Assessment of Analytical Precision and Accuracy with Deuterated Analogs

The precision and accuracy of an analytical method are critical parameters that define its reliability. Precision refers to the closeness of repeated measurements of the same sample, while accuracy indicates how close a measured value is to the true value. This compound plays a crucial role in the robust assessment of these parameters. texilajournal.comclearsynth.com

To evaluate precision and accuracy, quality control (QC) samples are prepared at multiple concentration levels (typically low, medium, and high) within the calibration range. These QC samples are analyzed in replicate on the same day (intra-assay precision) and on different days (inter-assay precision). The use of this compound as an internal standard is essential in these assessments. scioninstruments.com It co-elutes with the analyte and experiences similar effects during extraction, injection, and ionization, thus minimizing variations that are not related to the actual concentration of the analyte. texilajournal.comaptochem.com This compensation is critical for achieving the high degree of precision and accuracy required for clinical and forensic applications. texilajournal.com For example, studies have shown that using deuterated internal standards can significantly improve accuracy, with values falling within a 25% range and relative standard deviation (RSD) values dropping under 20%. lcms.cz

Table 2: Example of Precision and Accuracy Data for Pericyazine Analysis

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Mean Conc. ± SDIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day (n=15) Mean Conc. ± SDInter-day Precision (%RSD)Inter-day Accuracy (%)
Low0.150.14 ± 0.017.193.30.16 ± 0.0212.5106.7
Medium2.502.55 ± 0.135.1102.02.48 ± 0.156.099.2
High7.507.43 ± 0.304.099.17.65 ± 0.466.0102.0

This table presents hypothetical data for illustrative purposes. %RSD = Percent Relative Standard Deviation.

Evaluation of Analytical Stability and Robustness

The stability of an analyte in a biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. This compound is employed to accurately assess the stability of pericyazine in samples. Stability experiments typically evaluate the analyte's integrity during freeze-thaw cycles, short-term storage at room temperature (bench-top stability), and long-term storage at low temperatures. fda.gov

In these studies, the concentration of pericyazine in stored samples is compared to that in freshly prepared samples. The consistent presence of this compound allows for the differentiation between actual degradation of the analyte and variability introduced during the analytical process. If both the analyte and the internal standard show a proportional decrease in response, it may indicate an issue with the analytical run rather than sample instability. However, a decrease in the analyte-to-internal standard ratio over time is a clear indicator of analyte degradation.

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or column temperature. The use of this compound helps to ensure that the quantitation remains reliable despite these minor changes, as both the analyte and the internal standard will be similarly affected, preserving the accuracy of the area ratio. texilajournal.com

Table 3: Illustrative Stability Data for Pericyazine in Human Plasma

Stability ConditionStorage DurationMean Concentration (ng/mL) (n=3)Accuracy vs. Nominal (%)
Bench-top (Room Temp)24 hours4.9599.0
Freeze-Thaw3 cycles4.8897.6
Long-term (-20°C)30 days5.08101.6

This table presents hypothetical data for a nominal concentration of 5.0 ng/mL.

Investigation of Pericyazine Metabolic Pathways Using Deuterated Analogs

In Vitro Metabolic Profiling and Identification

In vitro systems, which utilize cellular and subcellular preparations, are essential for the initial characterization of a drug's metabolic stability and the identification of its metabolites. nih.govresearchgate.net

Liver microsomes and hepatocytes are the primary in vitro tools for metabolism studies because they contain the enzymatic machinery responsible for the majority of drug biotransformation. nih.govresearchgate.netpharmaron.com Pericyazine-d4 serves a critical role in these experiments. When incubated with human liver microsomes or cultured hepatocytes, this compound can be used as an ideal internal standard for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the unlabeled parent compound, ensuring similar behavior during sample extraction and chromatographic separation, while its increased mass allows for clear differentiation by the mass spectrometer. This allows for precise quantification of the parent drug's depletion over time and the formation of various metabolites.

Phase I metabolic reactions introduce or expose functional groups on a drug molecule, typically making it more polar. usmlestrike.comresearchgate.netlongdom.org For phenothiazines like pericyazine, key Phase I pathways include N-dealkylation and hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govmdpi.comku.edu

The use of this compound is instrumental in identifying these metabolites. In mass spectrometry analysis, metabolites derived from the deuterated analog will retain the deuterium (B1214612) label unless the metabolic alteration occurs at the site of deuteration. This results in a characteristic mass shift that confirms the metabolite's origin from the parent drug. For instance, N-dealkylation of the piperazine side chain would produce a distinct set of metabolites.

Table 1: Expected Phase I Metabolites of Pericyazine and Corresponding this compound Analogs

Metabolic ReactionExpected Pericyazine MetaboliteCorresponding this compound Metabolite
N-dealkylationN-desmethylpericyazineN-desmethylthis compound
HydroxylationHydroxypericyazineHydroxythis compound
SulfoxidationPericyazine sulfoxidePericyazine sulfoxide-d4

This table is illustrative and based on common metabolic pathways for phenothiazine (B1677639) compounds.

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. usmlestrike.comlongdom.orgijpcbs.com Common Phase II reactions include glucuronidation and N-acetylation. helsinki.fihyphadiscovery.comnih.gov Metabolites from Phase I reactions, such as hydroxylated pericyazine, are often substrates for Phase II enzymes like UDP-glucuronosyltransferases (UGTs).

By analyzing samples from in vitro incubations of this compound, researchers can identify Phase II conjugates. The mass of these conjugates will be increased by the mass of the conjugating group (e.g., glucuronic acid) plus the mass of the deuterated parent molecule, providing definitive identification.

Table 2: Potential Phase II Conjugates of Pericyazine and Corresponding this compound Analogs

Metabolic ReactionExpected Pericyazine MetaboliteCorresponding this compound Metabolite
Glucuronidation of Hydroxylated MetaboliteHydroxypericyazine glucuronideHydroxythis compound glucuronide
N-acetylation of Dealkylated MetaboliteN-acetyl-desmethylpericyazineN-acetyl-desmethylthis compound

This table is illustrative and based on common metabolic pathways.

In Vivo Metabolic Fate Studies in Pre-clinical Models

In vivo studies in animal models are necessary to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) within a whole biological system. parazapharma.comnih.gov

This compound can be used as a stable isotope tracer in preclinical animal models, such as rats or mice, to determine its metabolic fate. mdpi.comnih.govmssm.edu After administration of the deuterated compound, biological samples (e.g., blood, urine, feces, and various tissues) can be collected over time. Analysis of these samples by mass spectrometry allows for the tracking of the labeled compound and its metabolites throughout the body. This technique provides invaluable data on the primary routes of metabolism and elimination, the rate of metabolite formation and clearance, and the potential for tissue accumulation of the parent drug or its metabolites. nih.govspringernature.com

Deuterium Isotope Effects in Metabolic Transformations

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). bioscientia.deresearchgate.net The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. bioscientia.de

Table 3: Illustrative Example of a Potential Deuterium Isotope Effect on Metabolic Pathways

Metabolic PathwayRelative Metabolite Formation (Pericyazine)Potential Relative Metabolite Formation (this compound)
N-dealkylation60%35% (Decreased due to KIE)
Hydroxylation30%45% (Increased due to metabolic switching)
Sulfoxidation10%20% (Increased due to metabolic switching)

This data is hypothetical and serves to illustrate the concept of metabolic switching due to the kinetic isotope effect.

Theoretical and Computational Research on Pericyazine D4

Molecular Modeling and Simulation of Deuterated Compounds

Molecular modeling and simulation are indispensable tools for investigating chemical systems at an atomic level. umaryland.eduasau.ru For deuterated compounds, these techniques allow researchers to probe changes in structure, dynamics, and interactions that are often difficult to isolate experimentally. Molecular dynamics (MD) simulations, which compute the motion of atoms over time, are particularly valuable for understanding how the increased mass of deuterium (B1214612) affects the behavior of a molecule. umaryland.eduacs.org

A central challenge in simulating deuterated compounds is the accuracy of the underlying models, known as force fields, which approximate the potential energy of the system. osti.govacs.org Standard molecular mechanics (MM) force fields are typically parameterized for the most common isotopes of elements. osti.gov While it is often assumed that simply changing the atomic mass of hydrogen to that of deuterium in a simulation will capture isotope effects, studies have shown this approach can be insufficient. osti.govacs.org For instance, research on tetrahydrofuran (B95107) (THF)–water mixtures demonstrated that a simple mass-substitution approach failed to reproduce the experimentally observed effect of deuteration on the mixture's miscibility. osti.govacs.org To accurately capture these effects, it is often necessary to develop new force-field parameters that correctly account for the isotopic differences in molecular vibrations. osti.govacs.org

Advanced simulation approaches often integrate experimental data to refine computational models. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can be combined with molecular dynamics simulations and reweighting methods to generate more accurate structural ensembles of molecules in solution, providing high-resolution insights into protein-ligand interactions. umaryland.eduacs.org

The substitution of protium (B1232500) (H) with deuterium (D) introduces changes that, while originating from the difference in nuclear mass, manifest in various molecular properties and interactions. The twofold higher mass of deuterium leads to a reduced vibrational stretching frequency and a lower zero-point energy for a covalent bond to deuterium (e.g., C-D) compared to the corresponding bond to protium (C-H). mdpi.com This results in the C-D bond being stronger and more resistant to cleavage, a phenomenon known as the kinetic isotope effect (KIE). mdpi.com

These fundamental vibrational differences propagate to influence intermolecular interactions, which govern molecular dynamics. Under the Born-Oppenheimer approximation, the potential energy surface of a molecule remains unchanged by isotopic substitution; however, the altered intramolecular vibrations can modify intermolecular interactions. osti.govacs.org Computational studies have shown that deuteration can affect hydrogen bonding and other noncovalent interactions. mdpi.com For example, a computational analysis of histamine (B1213489) binding to its H2 receptor revealed that deuteration increased the binding affinity. mdpi.com This effect was attributed to altered hydrogen bonding interactions within the receptor's binding pocket and with the surrounding aqueous environment. mdpi.com

The impact of deuteration can also extend to the collective behavior of molecules, influencing properties like molecular stacking and charge transport. In a study on non-fullerene acceptors for organic solar cells, side-chain deuteration led to more ordered molecular stacking and higher, more balanced charge transport. rsc.org This demonstrates that isotopic substitution can be a subtle but effective strategy for fine-tuning the solid-state properties of organic materials. The interaction of phenothiazines, the parent class of Pericyazine, with cell membranes is another area where deuteration effects could be significant, potentially altering membrane fluidity and organization. researchgate.net

Computational Chemistry Approaches to Predict Isotope Effects

A variety of computational chemistry methods are employed to predict and analyze the effects of isotopic substitution. These approaches range from efficient, classical methods to highly accurate, but computationally intensive, quantum mechanical calculations.

A common strategy involves a multi-tiered approach. It may begin with molecular docking and classical molecular dynamics (MD) simulations using molecular mechanics (MM) force fields to explore conformational possibilities and binding modes. mdpi.com To refine the understanding of interaction energies, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) analysis can be applied to the simulation trajectories. mdpi.com

For a more accurate description of electronic structure and bonding, quantum mechanics (QM) methods are essential. nih.gov Density Functional Theory (DFT) is a widely used QM method, and specific functionals such as M06-2X have proven effective in studying noncovalent interactions relevant to deuteration effects. mdpi.comnih.gov Higher-level theories, including second-order Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) theory, offer benchmark accuracy for smaller systems. nih.gov

To specifically address the quantum nature of atomic nuclei, especially for light atoms like hydrogen and deuterium, path integral molecular dynamics (PIMD) simulations can be used. nih.gov PIMD directly incorporates nuclear quantum effects, providing a more accurate picture of how quantum fluctuations influence molecular structure and properties like aromaticity, which can be affected by H/D isotope substitution. nih.gov

The following table summarizes some key computational approaches:

MethodPrincipleApplication in Isotope Effect Studies
Molecular Dynamics (MD) Simulation Solves Newton's equations of motion for a system of atoms and molecules, simulating their movement over time. umaryland.eduSimulating the dynamic behavior of deuterated vs. non-deuterated compounds to observe changes in motion and intermolecular interactions. mdpi.com
Quantum Chemistry (e.g., DFT, MP2) Solves the Schrödinger equation (or its approximations) to calculate the electronic structure and energy of a molecule. nih.govCalculating differences in bond energies, vibrational frequencies, and reaction barriers between isotopic forms. mdpi.com
Path Integral Molecular Dynamics (PIMD) A simulation method based on Feynman's path integral formulation of quantum mechanics that explicitly treats nuclear quantum effects. nih.govDirectly modeling the influence of nuclear quantum fluctuations on molecular structure and properties for H vs. D isotopes. nih.gov
Force Field Re-parameterization Adjusting the parameters of a classical molecular mechanics force field to better match experimental data or high-level QM calculations. osti.govDeveloping specialized force fields for deuterated molecules to improve the accuracy of MD simulations. acs.org

Future Directions and Emerging Research Avenues for Pericyazine D4

Expansion of Analytical Methodologies

The foundational use of Pericyazine-d4 is as an internal standard in quantitative bioanalysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Stable isotope-labeled internal standards are considered the gold standard because they share near-identical physicochemical properties with the analyte, co-eluting chromatographically and experiencing similar ionization effects, which corrects for variability during sample preparation and analysis.

A robust LC-MS/MS method for the determination of pericyazine in human plasma has been developed, which currently utilizes perphenazine (B1679617) as an internal standard. nih.gov The future integration of this compound into such methods would represent a significant enhancement. Because this compound is chemically and structurally almost identical to pericyazine, differing only in mass, it can account for matrix effects and extraction inconsistencies with much greater accuracy than a different chemical entity like perphenazine. nih.gov

Future research should focus on formally validating and publishing methods that specifically incorporate this compound. This would involve detailed characterization of its performance across a range of biological matrices (e.g., plasma, urine, cerebrospinal fluid) and its application in formal pharmacokinetic and bioequivalence studies. nih.gov

Table 1: Illustrative Parameters for an Expanded LC-MS/MS Method Using this compound

ParameterSpecificationRationale for this compound
Internal Standard (IS) This compoundNear-identical extraction recovery and ionization efficiency to the analyte (Pericyazine).
Analyte Pericyazine and its metabolitesAllows for comprehensive pharmacokinetic profiling.
Mass Transitions (MRM) Specific precursor > product ion pairs for Pericyazine and this compoundHigh selectivity and sensitivity, with the mass shift of d4 ensuring no cross-talk. nih.gov
Linear Dynamic Range e.g., 0.02 - 10 ng/mLEnables quantification from low therapeutic doses to higher concentrations. nih.gov
Biological Matrix Human Plasma, Cerebrospinal Fluid (CSF)Broadens the scope of clinical and neurological research applications.
Validation Metrics Precision, Accuracy, Stability, Matrix EffectTo meet international regulatory guidelines for bioanalytical method validation. researchgate.net

Novel Applications in Pharmacological Probe Development

Beyond its role in analytical chemistry, this compound has untapped potential as a pharmacological probe to investigate complex biological systems. The substitution of hydrogen with deuterium (B1214612) can alter a drug's metabolic profile, a phenomenon known as the "kinetic isotope effect." symeres.com This effect can slow down metabolic processes that involve the breaking of carbon-hydrogen bonds, potentially leading to a longer half-life and altered metabolic pathways. nih.gov

This principle has been successfully applied to other drugs, such as deutetrabenazine, the first deuterated drug to receive FDA approval, where deuteration led to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov Similarly, deuterated versions of other antipsychotics, like paliperidone-d4, have been developed to study how isotopic substitution affects their pharmacokinetic properties. simsonpharma.com

For this compound, this opens up several research avenues:

Metabolic Pathway Elucidation: By comparing the metabolite profile of pericyazine with that of this compound, researchers can precisely identify the sites of metabolic activity. A reduction in the formation of a particular metabolite when using the deuterated form would indicate that the deuterated position is a primary site of metabolism. symeres.com

Pharmacokinetic Modulation Studies: Investigating the full pharmacokinetic profile of this compound in vivo could reveal if it possesses a longer half-life or altered distribution compared to pericyazine. This could inform the design of future drugs with more desirable dosing regimens. nih.govsimsonpharma.com

Receptor Occupancy Studies: In neuropharmacology, understanding the time-course of dopamine (B1211576) D2 receptor occupancy is crucial for antipsychotic efficacy. nih.gov Using this compound in conjunction with advanced imaging techniques like Positron Emission Tomography (PET) could allow for more precise studies of receptor binding kinetics and duration, without the confounding variable of rapid metabolism.

Table 2: Potential Research Questions Addressable with this compound as a Pharmacological Probe

Research AreaKey QuestionMethodological ApproachExpected Outcome
Drug Metabolism What are the primary CYP450-mediated metabolic pathways of Pericyazine?Comparative in vitro incubation of Pericyazine and this compound with human liver microsomes followed by LC-MS/MS analysis.Identification of "metabolic soft spots" and potential for metabolic shunting. nih.gov
Pharmacokinetics (PK) Does deuteration at the d4 position alter the half-life and clearance of Pericyazine?In vivo administration of this compound to animal models and subsequent plasma concentration-time profiling.Quantitative data on how deuteration impacts the PK parameters of a phenothiazine (B1677639) antipsychotic. simsonpharma.com
Neuropharmacology Can this compound be used to study the dynamics of D2 receptor binding with reduced metabolic interference?Synthesis of a radiolabeled version of this compound for use in PET imaging studies in animal models.A clearer understanding of the relationship between plasma concentration, receptor occupancy, and duration of action. nih.gov

Advanced Isotopic Labeling Techniques for Complex Research Questions

The strategic placement of stable isotopes is a powerful tool for answering nuanced questions in biology and medicine. symeres.com While this compound features deuterium, future research could involve the synthesis of Pericyazine analogues with other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). symeres.com

These advanced labeling strategies could unlock new research possibilities:

Quantitative Proteomics: ¹³C or ¹⁵N-labeled Pericyazine could be used in chemoproteomic approaches to identify its direct protein targets in the brain and other tissues. By incubating the labeled compound with cell lysates and analyzing the resulting protein complexes via mass spectrometry, researchers can uncover novel off-target effects or mechanisms of action. lucerna-chem.ch

Metabolic Flux Analysis: In studies of cellular metabolism, substrates labeled with ¹³C can be used to trace the flow of carbon atoms through various metabolic pathways. A ¹³C-labeled Pericyazine could help investigate how the drug perturbs cellular energy metabolism, which is of growing interest in the study of antipsychotic side effects. lucerna-chem.ch

NMR-Based Structural Biology: Isotopic labeling is essential for nuclear magnetic resonance (NMR) studies that aim to determine the three-dimensional structure of a drug bound to its protein target. symeres.com Synthesizing a ¹³C or ¹⁵N-labeled Pericyazine could facilitate the structural elucidation of its binding mode to the dopamine D2 receptor or other relevant proteins.

The synthesis of these multiply-labeled or alternatively-labeled versions of Pericyazine represents a significant synthetic challenge but offers a high reward in terms of the fundamental biological questions they would allow researchers to address.

Q & A

Q. How can researchers ensure transparency in this compound data sharing?

  • Methodological Answer : Deposit raw datasets in FAIR-aligned repositories (e.g., Zenodo) with unique DOIs. Provide metadata detailing experimental conditions, software versions, and normalization steps. Use platforms like Protocols.io for step-by-step method sharing. Cross-link publications with supplementary materials to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.